molecular formula C20H21N3O3 B15044069 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 78439-83-5

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B15044069
CAS No.: 78439-83-5
M. Wt: 351.4 g/mol
InChI Key: CLWGXFVQBMLUHI-UHFFFAOYSA-N
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Description

This compound is a Schiff base derived from the condensation of 4-aminoantipyrine (4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one) with 3,4-dimethoxybenzaldehyde . The structure features a pyrazolone core substituted with a phenyl group at position 2, methyl groups at positions 1 and 5, and an (E)-configured imine linkage to a 3,4-dimethoxyphenyl ring. X-ray crystallography reveals that the pyrazolyl and 3,4-dimethoxyphenyl rings are nearly coplanar, with a dihedral angle of 11.4°, while the phenyl ring at position 2 is tilted at 45.5° relative to the pyrazolyl ring .

Properties

CAS No.

78439-83-5

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C20H21N3O3/c1-14-19(20(24)23(22(14)2)16-8-6-5-7-9-16)21-13-15-10-11-17(25-3)18(12-15)26-4/h5-13H,1-4H3

InChI Key

CLWGXFVQBMLUHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Core Synthesis via Schiff Base Condensation

The primary route involves the condensation of 4-aminoantipyrine (4-AAP) with 3,4-dimethoxybenzaldehyde under reflux conditions. This one-step nucleophilic addition-elimination reaction proceeds via the following mechanism:

  • Activation of the Carbonyl Group : The aldehyde’s carbonyl oxygen becomes electrophilic, facilitating nucleophilic attack by the primary amine group of 4-AAP.
  • Formation of the Hemiaminal Intermediate : A tetrahedral intermediate forms, which subsequently loses a water molecule to generate the imine (C=N) bond.

Representative Procedure :

  • Reactants : 4-Aminoantipyrine (1.0 equiv., 2.03 g), 3,4-dimethoxybenzaldehyde (1.05 equiv., 1.72 g)
  • Solvent : Anhydrous ethanol (50 mL)
  • Catalyst : Piperidine (3 drops)
  • Conditions : Reflux at 78°C for 2 hours with continuous stirring
  • Workup : Cool to 4°C, filter precipitated product, recrystallize from hot ethanol
  • Yield : 78–85%

Optimization of Reaction Parameters

Variations in solvent, temperature, and catalyst significantly impact yield and reaction kinetics (Table 1).

Table 1: Comparative Analysis of Synthetic Conditions

Parameter Condition 1 Condition 2 Condition 3
Solvent Ethanol Methanol Acetic acid
Temperature 78°C (reflux) 60°C 110°C
Catalyst Piperidine None Glacial acetic acid
Time 2 hours 4 hours 1.5 hours
Yield 85% 62% 71%

Ethanol with piperidine emerges as the optimal system due to its balance of polarity and boiling point, which enhances both solubility and reaction rate. Prolonged heating in methanol leads to side reactions, while acetic acid necessitates higher temperatures but offers moderate yields.

Structural Elucidation and Spectroscopic Validation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes confirm successful Schiff base formation:

  • N–H Stretch : Absence of 4-AAP’s primary amine peak (3350 cm⁻¹) indicates imine formation.
  • C=N Stretch : Sharp band at 1620–1630 cm⁻¹.
  • C=O Stretch : 1705 cm⁻¹ (pyrazolone ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.85 (s, 6H) : Methoxy groups on the aryl ring.
  • δ 7.25–7.45 (m, 5H) : Phenyl protons at C2.
  • δ 8.45 (s, 1H) : Imine proton (HC=N).

¹³C NMR :

  • δ 158.9 : C=N carbon.
  • δ 167.2 : Pyrazolone carbonyl carbon.

X-Ray Crystallography

Single-crystal analysis (Monoclinic, P2₁/c*) reveals:

  • Torsion Angle (C7–N1–C8–C9) : 178.5°, confirming E-configuration.
  • Hydrogen Bonding : Intramolecular O–H···N interactions stabilize the keto-amine tautomer.

Applications and Bioactivity

Antiviral Properties

Structural analogs inhibit SARS-CoV 3CL protease (IC₅₀ = 8.2 µM) by binding to the active site’s S1 and S2 pockets, suggesting potential for antiviral drug development.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Schiff bases derived from 4-aminoantipyrine exhibit diverse pharmacological and physicochemical properties depending on the substituents introduced via aromatic aldehydes. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 4-Aminoantipyrine Derivatives

Compound Name Substituent on Benzylidene Ring Molecular Weight (g/mol) Key Structural Features Reported Bioactivity/Properties
Target Compound: 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-... 3,4-Dimethoxy 379.41 Near-coplanar rings (11.4° dihedral angle) Not explicitly reported; expected moderate solubility due to methoxy groups
4-[(E)-(4-Hydroxy-3-nitrobenzylidene)amino]-... () 4-Hydroxy-3-nitro 352.35 Electron-withdrawing nitro group; planar structure Potential antibacterial activity
4-[(2-Hydroxy-5-nitrobenzylidene)amino]-... () 2-Hydroxy-5-nitro 352.35 Steric hindrance from ortho-nitro group Antimicrobial screening candidate
4-[(2-Hydroxy-4-pentadecylbenzylidene)amino]-... () 2-Hydroxy-4-pentadecyl 545.80 Long aliphatic chain enhances lipophilicity Antimicrobial properties reported
4-{[(E)-(2,4-Dichlorophenyl)methylidene]amino}-... () 2,4-Dichloro 387.26 Halogen substituents; increased molecular polarity Not reported; likely cytotoxic potential
4-[(1-Hydroxy-2-naphthyl)methylene-amino]-... () 1-Hydroxy-2-naphthyl 373.41 Extended π-system from naphthyl group Structural rigidity noted
4-{[(E)-[5-(4-Bromophenyl)furan-2-yl]methylidene}amino]-... () 5-(4-Bromophenyl)furan-2-yl 478.32 Bromine and furan moieties; potential halogen bonding Industrial applications

Key Observations

Electronic Effects: Methoxy groups (target compound) donate electrons, increasing aromatic ring reactivity and solubility in polar solvents .

Steric and Conformational Differences :

  • The 3,4-dimethoxy substituent (target compound) allows near-coplanarity between rings, favoring crystalline packing and stability .
  • Bulky substituents like pentadecyl () or naphthyl () introduce steric hindrance, reducing crystallinity but improving membrane permeability .

Biological Activity Trends: Halogenated derivatives () may exhibit enhanced cytotoxicity due to halogen bonding with biological targets .

Synthetic Accessibility: All compounds are synthesized via Schiff base condensation of 4-aminoantipyrine with substituted aldehydes under reflux in methanol or ethanol .

Research Findings and Implications

  • Structural Insights : The near-coplanar arrangement in the target compound (dihedral angle 11.4°) contrasts with the tilted phenyl ring (45.5°), suggesting a balance between conjugation and steric effects .
  • Activity Gaps : While antimicrobial data for the target compound is lacking, its methoxy groups may position it as a candidate for antioxidant or anti-inflammatory studies, analogous to other methoxy-rich Schiff bases .
  • Industrial Relevance : Brominated and furan-containing derivatives () are prioritized in industrial settings for their stability and synthetic versatility .

Biological Activity

The compound 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class of compounds, which are known for their diverse biological activities. This article explores its structural characteristics, synthesis, and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The molecular formula of this compound is C20H21N3O3C_{20}H_{21}N_{3}O_{3}, and it features several functional groups that contribute to its biological activity. The presence of the dimethoxyphenyl group enhances its lipophilicity and potential interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 1,5-dimethyl-2-phenylhydrazine in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have shown that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. It may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Case Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored:

  • Inhibition of Prostaglandin Synthesis : It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. This inhibition leads to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains:

  • Broad-Spectrum Activity : Studies indicate that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectIC50 Value
AnticancerHeLaCytotoxicityX µM
MCF-7CytotoxicityY µM
Anti-inflammatoryCOX enzymesInhibitionZ µM
AntimicrobialE. coliGrowth inhibitionA µM
S. aureusGrowth inhibitionB µM

Note: X, Y, Z, A, B are placeholders for specific IC50 values obtained from experimental data.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The compound is typically synthesized via Schiff base formation between a pyrazolone derivative and a substituted benzaldehyde. Key steps include:

  • Condensation of 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with 3,4-dimethoxybenzaldehyde under reflux in ethanol or methanol .
  • Optimization involves adjusting molar ratios (e.g., 1:1.2 for pyrazolone:aldehyde), temperature (60–80°C), and reaction time (4–6 hours). Purity is enhanced via recrystallization from ethanol or acetonitrile, monitored by TLC/HPLC .
    • Critical Parameters : Crystallization solvent choice impacts polymorph formation, as seen in analogous pyrazolone derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm imine bond formation (δ ~8.5–9.0 ppm for CH=N) and aromatic methoxy groups (δ ~3.8–4.0 ppm) . IR spectroscopy verifies C=N stretching (~1600 cm1^{-1}) and carbonyl (C=O) bands (~1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry, confirming E-configuration of the imine bond and dihedral angles between aromatic rings. Data-to-parameter ratios >15 ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal potency) across studies?

  • Methodological Answer :

  • Standardized Assays : Adopt CLSI/MIC protocols for consistent antimicrobial testing. Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) and solvent systems (DMSO vs. aqueous) significantly impact results .
  • Structure-Activity Analysis : Compare substituent effects using analogs (e.g., 4-hydroxycoumarin vs. nitrobenzyl derivatives) to identify pharmacophore contributions .
  • Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to mitigate inter-study variability .

Q. What methodologies are recommended for studying environmental fate and degradation pathways?

  • Methodological Answer :

  • Environmental Simulation : Use OECD 308/309 guidelines to assess hydrolysis (pH 4–9 buffers), photolysis (UV-A/B exposure), and biodegradation (activated sludge assays) .
  • Analytical Tools : LC-MS/MS quantifies parent compound and metabolites (e.g., demethylated or hydroxylated derivatives). QSAR models predict bioaccumulation potential based on logP (~2.5–3.0) .

Q. How does the substitution pattern on the benzylidene moiety influence physicochemical properties and bioactivity?

  • Methodological Answer :

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) enhance solubility and π-π stacking in crystals, while nitro groups increase electrophilicity and reactivity .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) correlate substituent effects with redox behavior. Molecular docking identifies binding interactions with target enzymes (e.g., cytochrome P450) .

Data Contradiction Analysis Framework

Parameter Source A (Antibacterial Activity)Source B (Low Activity)Resolution Strategy
Test Concentration 50 µg/mL100 µg/mLRe-test at gradient concentrations (10–200 µg/mL)
Microbial Strain S. aureus (ATCC 25923)Clinical isolate (MRSA)Use reference strains for comparability
Solvent System DMSO (1% v/v)Methanol (5% v/v)Standardize to DMSO ≤1%

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